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Compound of Interest

Compound Name: 2-(4-fluorophenyl)indazole

Cat. No.: B3057480 Get Quote

The indazole core, a bicyclic aromatic system comprising a fused benzene and pyrazole ring, is

recognized as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for

molecular scaffolds that can bind to multiple, diverse biological targets, making them fertile

ground for drug discovery.[1] When substituted at the N-2 position with an aryl group, as in 2-
(4-fluorophenyl)indazole, the resulting derivatives have demonstrated a wide spectrum of

pharmacological activities, including anticancer, antiprotozoal, and anti-inflammatory properties.

[2][3][4]

The Significance of N-2 Arylation
The direct N-arylation of the indazole ring can result in two distinct regioisomers: N-1 and N-2

substituted products.[5] The specific topology of the N-2 aryl substitution pattern profoundly

influences the molecule's three-dimensional shape and electronic properties, which in turn

dictates its interaction with biological targets. Synthetic control to selectively obtain the N-2

isomer is a critical consideration, as isomeric purity is paramount for consistent

pharmacological activity.[5][6]

Strategic Role of the 4-Fluorophenyl Moiety
The incorporation of a fluorine atom, particularly on a phenyl ring, is a well-established strategy

in modern medicinal chemistry. The 4-fluorophenyl group in 2-(4-fluorophenyl)indazole
imparts several advantageous properties:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic cleavage by cytochrome P450 enzymes, which can enhance the compound's

pharmacokinetic profile.

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter

the molecule's acidity, basicity, and dipole moment. This can lead to improved binding affinity

with target proteins through unique electrostatic interactions.

Lipophilicity: A fluorine substituent can increase the molecule's lipophilicity, potentially

improving its ability to cross cellular membranes.

Molecular Structure and Physicochemical
Properties
The core of 2-(4-fluorophenyl)indazole consists of the planar indazole ring system linked via

a nitrogen-carbon bond to the 4-position of a fluorophenyl ring.

Molecular structure of 2-(4-fluorophenyl)indazole.

Physicochemical Data Summary
The fundamental physicochemical properties of 2-(4-fluorophenyl)indazole are summarized

below.

Property Value Source

Molecular Formula C₁₃H₉FN₂ [7]

Molecular Weight 212.22 g/mol [7]

Appearance White solid [3]

Melting Point 110–111 °C [3]

A Validated Synthesis Protocol: Palladium-
Catalyzed N-Arylation
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The synthesis of 2-aryl-2H-indazoles is most reliably achieved through transition-metal-

catalyzed cross-coupling reactions. While both copper-catalyzed (Ullmann) and palladium-

catalyzed (Buchwald-Hartwig) methods are common, the Buchwald-Hartwig amination often

provides higher yields and proceeds under milder conditions with a broader substrate scope.[8]

[9][10]

Reaction Principle: Buchwald-Hartwig Amination
This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple

indazole with an aryl halide (1-fluoro-4-iodobenzene). A base is required to deprotonate the

indazole, activating it for coupling.[9][11] The choice of ligand is crucial for an efficient reaction;

bulky, electron-rich phosphine ligands generally accelerate the key steps of the catalytic cycle.

[11]

Combine Reactants:
- Indazole

- 1-Fluoro-4-iodobenzene
- Pd Catalyst (e.g., Pd₂(dba)₃)

- Ligand (e.g., XPhos)
- Base (e.g., K₃PO₄)
- Anhydrous Toluene

Inert Atmosphere (N₂/Ar)
Heat Reaction

(e.g., 100-110 °C, 12-24h)
Monitor by TLC/LC-MS

Aqueous Workup:
- Cool to RT

- Dilute with EtOAc
- Wash with H₂O & Brine

Purification:
- Dry organic layer (Na₂SO₄)

- Concentrate in vacuo
- Column Chromatography

Characterize Product:
- 2-(4-fluorophenyl)indazole

- Verify by NMR, MS

Click to download full resolution via product page

Workflow for the synthesis of 2-(4-fluorophenyl)indazole.

Materials and Reagents
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Reagent M.W. Amount (mmol) Eq.

Indazole 118.14 1.0 1.0

1-Fluoro-4-

iodobenzene
221.99 1.2 1.2

Tris(dibenzylideneacet

one)dipalladium(0)

(Pd₂(dba)₃)

915.72 0.02 0.02

XPhos (2-

Dicyclohexylphosphin

o-2',4',6'-

triisopropylbiphenyl)

476.66 0.05 0.05

Potassium Phosphate

(K₃PO₄)
212.27 2.0 2.0

Anhydrous Toluene - 5 mL -

Step-by-Step Experimental Procedure
Vessel Preparation: Add a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.

Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), charge the flask with

indazole (1.0 mmol), potassium phosphate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos

(0.05 mmol).

Solvent and Reactant Addition: Add anhydrous toluene (5 mL) followed by 1-fluoro-4-

iodobenzene (1.2 mmol) via syringe.

Reaction Execution: Seal the vessel and place it in a preheated oil bath at 110 °C. Stir

vigorously for 12-24 hours.

Self-Validation: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-

MS, observing the consumption of the indazole starting material.

Reaction Quench and Workup: Once the reaction is complete, cool the mixture to room

temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then
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brine (15 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent under reduced pressure. Purify the resulting crude residue by silica

gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 2-(4-
fluorophenyl)indazole as a white solid.[3]

Spectroscopic Characterization and Structural
Elucidation
Unambiguous confirmation of the molecular structure is achieved through a combination of

spectroscopic methods. The data presented here are based on published values for 2-(4-
fluorophenyl)indazole and related structures.[3][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms

in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number and

chemical environment of hydrogen atoms. For 2-(4-fluorophenyl)indazole, the spectrum is

highly characteristic.[3]

A unique singlet, typically the most downfield proton signal (around δ 8.34 ppm),

corresponds to the H3 proton on the indazole ring.[3]

The protons on the benzo portion of the indazole ring appear as a complex multiplet

system between δ 7.0-7.8 ppm.

The protons on the 4-fluorophenyl ring appear as two distinct multiplets, characteristic of a

1,4-disubstituted aromatic system, typically seen as a "doublet of doublets" or multiplet

structure around δ 7.8-7.9 ppm and δ 7.1-7.2 ppm.

¹³C NMR (Carbon NMR): This technique identifies all unique carbon environments in the

molecule.

The spectrum will show 13 distinct signals (unless there is accidental overlap).
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The C-F bond causes splitting of the carbon signals on the fluorophenyl ring, which is a

key diagnostic feature. The carbon directly bonded to fluorine (C4') will appear as a

doublet with a large coupling constant (¹JCF ≈ 245-250 Hz).

The carbons ortho and meta to the fluorine (C3'/C5' and C2'/C6') will also show smaller C-

F couplings.

¹⁹F NMR (Fluorine NMR): This experiment is a definitive validation of the fluorine's presence

and environment. A single resonance is expected for the 4-fluorophenyl group.

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution

technique like electrospray ionization (ESI-MS), the molecular ion peak ([M+H]⁺) can be

observed with high accuracy.[13]

Expected Molecular Ion: For C₁₃H₉FN₂, the calculated exact mass is 212.0750. The

observed [M+H]⁺ peak in a high-resolution mass spectrum should be at m/z 213.0828.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

C-H stretching (Aromatic): Bands will appear above 3000 cm⁻¹.

C=C and C=N stretching (Aromatic): Multiple sharp absorptions are expected in the 1450-

1620 cm⁻¹ region.

C-F stretching: A strong, characteristic absorption band is expected in the 1150-1250 cm⁻¹

region.

C-N stretching: Bands can be found in the 1300-1350 cm⁻¹ region.

Summary of Expected Spectroscopic Data
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Technique Feature
Expected Value /
Observation

¹H NMR H3 Proton ~ δ 8.34 ppm (singlet)[3]

Aromatic Protons
~ δ 7.0 - 7.9 ppm (multiplets)

[3]

¹³C NMR Aromatic Carbons ~ δ 110 - 150 ppm

C-F Coupling (C4') ¹JCF ≈ 245-250 Hz

MS (ESI) [M+H]⁺ m/z = 213.0828 (calculated)

IR C-F Stretch ~ 1150-1250 cm⁻¹ (strong)

Aromatic C=C Stretch ~ 1450-1620 cm⁻¹ (sharp)

Applications and Future Directions
The 2-(4-fluorophenyl)indazole scaffold is not merely a synthetic curiosity; it is a platform for

developing new therapeutic agents.

Antiprotozoal Activity: Derivatives of 2-phenyl-2H-indazole, including the 4-fluoro substituted

compound, have been investigated for their activity against protozoal parasites such as

Giardia intestinalis.[3]

Anticancer Research: The broader class of 2-aryl indazoles has been extensively studied for

anticancer properties, acting on various targets within cancer cells.[2][4]

Kinase Inhibition: Many indazole-based drugs, such as Axitinib and Pazopanib, function as

kinase inhibitors in cancer therapy, suggesting that derivatives of this scaffold could be

explored for similar activities.[3]

Future research will likely focus on further derivatization of the 2-(4-fluorophenyl)indazole
core to optimize its potency, selectivity, and pharmacokinetic properties for specific disease

targets. The robust synthetic and analytical framework described herein provides a solid

foundation for these advanced drug discovery efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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